molecular formula C16H16O4 B085897 Anisoin CAS No. 119-52-8

Anisoin

Cat. No.: B085897
CAS No.: 119-52-8
M. Wt: 272.29 g/mol
InChI Key: LRRQSCPPOIUNGX-UHFFFAOYSA-N
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Description

Anisoin, also known as this compound, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8504. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQSCPPOIUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883311
Record name 4,4'-Dimethoxybenzoin
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethoxybenzoin
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CAS No.

119-52-8
Record name 4,4′-Dimethoxybenzoin
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Record name Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
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Record name p-Anisoin
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Record name p-Anisoin
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Record name Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
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Record name 4,4'-Dimethoxybenzoin
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Record name 4,4'-anisoin
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Synthesis routes and methods I

Procedure details

2,-4-diethylthioxanthone 2-ethylanthraquinone; 2-methylanthraquinone; 1,8-dihydroxyanthraquinone; dibenzoylperoxide; 2,2-dimethoxy-2-phenylacetophenone; benzoin; 2-hydroxy-2-methylpropiophenone; benzaldehyde; 4-(2-hydroxyethoxy)phenyl-(2-hydroxy-2-methylpropyl)-ketone; benzoylacetone;
[Compound]
Name
2,-4-diethylthioxanthone 2-ethylanthraquinone
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4-(2-hydroxyethoxy)phenyl-(2-hydroxy-2-methylpropyl)-ketone
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methoxybenzaldehyde (2 g, 14.6 mmol) in EtOH (50 mL) was added a solution of NaCN (0.8 g, 16.3 mmol) in water (5 mL) and the reaction mixture was refluxed for 16 h. The reaction mixture was diluted with water and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water, dried over Na2SO4, filtered and then concentrated in vacuo to yield a crude material which was purified via silica gel column chromatography eluting with 40% EtOAc in hexanes to afford 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (1.3 g, 65%) as a solid.
Quantity
2 g
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0.8 g
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50 mL
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5 mL
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Synthesis routes and methods III

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
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20.3 g
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[Compound]
Name
cupric acetate
Quantity
0.69 g
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reactant
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Quantity
150 mL
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reactant
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1 L
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Anisoin?

A1: this compound, also known as 4,4'-Dimethoxybenzoin, has the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol. []

Q2: Are there any notable structural features of this compound revealed by spectroscopic techniques?

A2: X-ray diffraction studies have shown that the conformation of this compound, similar to other 1,2-diarylacyloins, is characterized by a small torsion angle about the central O=C-C-O fragment and an intramolecular distance between the two oxygen atoms not exceeding 2.8 Å. []

Q3: Can you describe a method for synthesizing this compound?

A3: this compound can be synthesized via a benzoin condensation reaction using p-anisaldehyde as the starting material. This reaction can be catalyzed by various N-heterocyclic carbenes (NHCs), including naturally occurring ones like Vitamin B1. []

Q4: Are there any unique reactions this compound undergoes?

A4: this compound exhibits reactivity typical of α-hydroxyketones. For instance, it reacts with ureas in ethylene glycol to form 4,5-diaryl-4-imidazolin-2-ones with good yields. Interestingly, when 4,4′-dimethoxybenzoin is used, 4-oxazolin-2-one derivatives are also obtained. []

Q5: Does this compound possess any catalytic properties?

A5: While this compound itself might not be widely recognized as a catalyst, its derivatives, specifically Fenchyl and Carvyl phosphonates, have been explored as chiral umpolung catalysts. These catalysts have shown promise in enantioselective C-C coupling reactions, for example, in the synthesis of Benzoin and this compound from benzaldehyde and p-anisaldehyde, respectively. []

Q6: Is this compound known to be metabolized by any organisms?

A6: Yes, Pseudomonas fluorescens biovar I has been shown to utilize this compound as a sole carbon and energy source. This bacterium expresses an enzyme called benzaldehyde lyase that cleaves the acyloin linkage of this compound, producing two molecules of anisaldehyde. [] Additionally, Rhodococcus rhodochrous has been implicated in the bioconversion of this compound. []

Q7: Can this compound be used in the study of lignin degradation?

A7: this compound serves as a model compound representing the β-1 linkage found in lignin. Studies have investigated its degradation by various microorganisms, including Pseudomonas fluorescens biovar I and Serratia marcescens, to understand the mechanisms of microbial lignin degradation. [, ]

Q8: Are there analytical techniques specific to this compound analysis?

A8: this compound can be analyzed using various chromatographic techniques. Notably, a "brush method" has been applied for the chromatography of cis and trans isomers of this compound oximes. [] Additionally, this compound acts as a pre-chromatographic derivatization reagent, enhancing the fluorescence of guanidino compounds during liquid chromatography analysis. []

Q9: What are the material properties of this compound?

A9: While specific material properties of this compound are not extensively discussed in the provided papers, its use as a precursor in the synthesis of near-infrared (NIR) dyes suggests potential applications in materials science. [] These dyes, often complexed with metals like Ni, Cu, or Pt, exhibit strong absorbance in the NIR region, making them suitable for various optical applications.

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